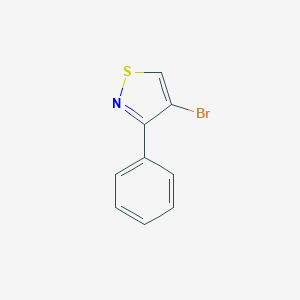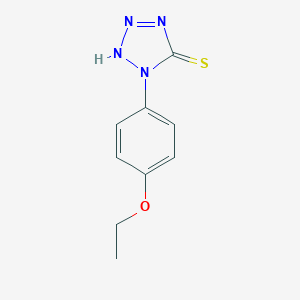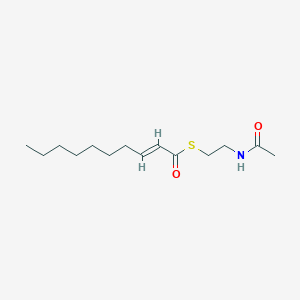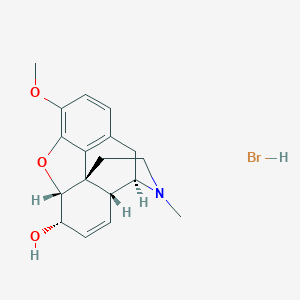
Codeine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Codeine hydrobromide is a medication that is commonly used as a pain reliever and cough suppressant. It belongs to a class of drugs known as opioids, which are known for their ability to relieve pain by binding to specific receptors in the brain and spinal cord. Codeine hydrobromide is synthesized from morphine and is typically administered orally in the form of tablets or syrup.
Wirkmechanismus
Codeine hydrobromide works by binding to specific receptors in the brain and spinal cord known as mu-opioid receptors. This binding leads to the inhibition of pain signals and the release of dopamine, which produces feelings of pleasure and euphoria. Codeine hydrobromide also acts as a cough suppressant by reducing the sensitivity of cough receptors in the respiratory tract.
Biochemische Und Physiologische Effekte
Codeine hydrobromide has several biochemical and physiological effects. It can cause sedation, respiratory depression, and constipation. It can also lead to the development of tolerance, dependence, and addiction with prolonged use.
Vorteile Und Einschränkungen Für Laborexperimente
Codeine hydrobromide has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has well-characterized pharmacokinetics and pharmacodynamics. However, it has several limitations. It can cause significant side effects, which can complicate the interpretation of experimental results. It can also lead to the development of tolerance and dependence, which can affect the reproducibility of experimental results.
Zukünftige Richtungen
There are several future directions for the research on codeine hydrobromide. One direction is to develop new drugs that can be used to treat pain and cough with fewer side effects and less potential for abuse. Another direction is to develop new methods for the synthesis of codeine hydrobromide that are more efficient and environmentally friendly. Finally, there is a need for more research aimed at understanding the long-term effects of codeine hydrobromide use on the brain and body.
Synthesemethoden
Codeine hydrobromide is synthesized from morphine, which is extracted from opium poppy plants. The synthesis process involves the conversion of morphine into codeine through a series of chemical reactions. The first step involves the addition of methyl iodide to morphine, which leads to the formation of codeine methyl ether. This intermediate compound is then treated with hydrobromic acid to form codeine hydrobromide.
Wissenschaftliche Forschungsanwendungen
Codeine hydrobromide has several scientific research applications. It is commonly used as a model drug in studies aimed at understanding the pharmacokinetics and pharmacodynamics of opioids. It is also used in studies aimed at developing new drugs that can be used to treat pain and cough.
Eigenschaften
CAS-Nummer |
125-25-7 |
|---|---|
Produktname |
Codeine hydrobromide |
Molekularformel |
C18H22BrNO3 |
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrobromide |
InChI |
InChI=1S/C18H21NO3.BrH/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3-6,11-13,17,20H,7-9H2,1-2H3;1H/t11-,12+,13-,17-,18-;/m0./s1 |
InChI-Schlüssel |
XOXNTPXYPCJBHI-FFHNEAJVSA-N |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.Br |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.Br |
Kanonische SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.Br |
Andere CAS-Nummern |
125-25-7 |
Piktogramme |
Corrosive; Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



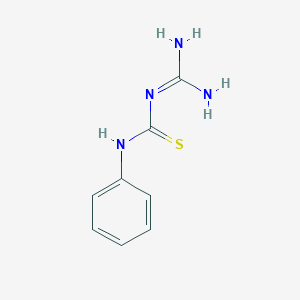
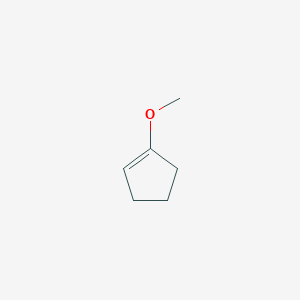
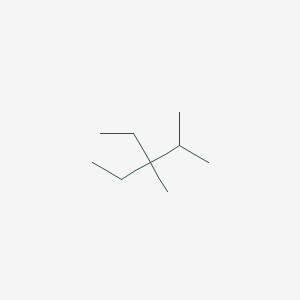
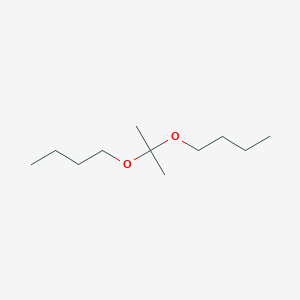
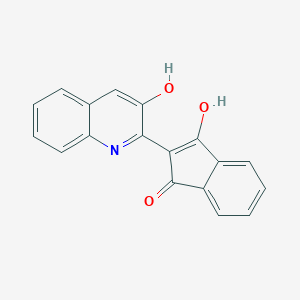
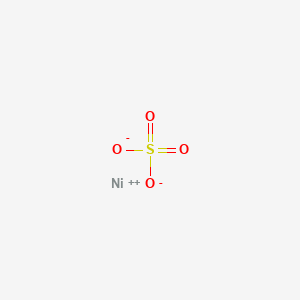
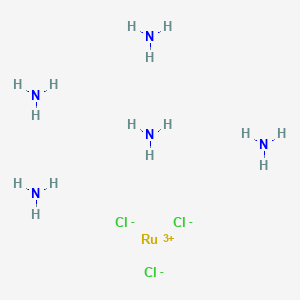
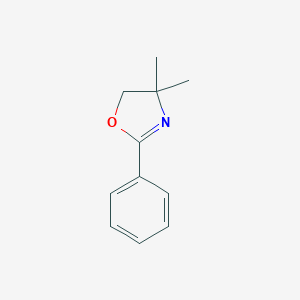
![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)

